![molecular formula C19H20N2O6S2 B2950007 3,4,5-trimethoxy-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 683237-62-9](/img/structure/B2950007.png)
3,4,5-trimethoxy-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)benzamide
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Overview
Description
The compound is a benzamide derivative with additional functional groups. Benzamides are a class of compounds containing a benzene ring and an amide group. They are used in a wide range of applications, from pharmaceuticals to dyes . The 3,4,5-trimethoxy- part suggests that there are three methoxy (OCH3) groups attached to the benzene ring at positions 3, 4, and 5 . The N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene) part indicates the presence of a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements) with a sulfur and nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The benzamide core would provide a planar structure, while the benzothiazole ring could introduce some three-dimensionality .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives, including the compound , have been studied for their antimicrobial properties. They are known to exhibit activity against a range of microbial pathogens. The structural moiety of thiazole is a common feature in several antimicrobial agents, such as sulfathiazole . Modifications at different positions on the thiazole ring can lead to new molecules with potent antimicrobial activities.
Anticancer Properties
Thiazole compounds have been identified as potential anticancer agents. Their ability to interfere with various biological pathways makes them suitable candidates for cancer treatment. For instance, tiazofurin, a thiazole nucleoside, exhibits anticancer activity by inhibiting the enzyme inosine monophosphate dehydrogenase, which is crucial for the proliferation of cancer cells .
Antidepressant and Anticonvulsant Effects
Research has shown that certain benzo[d]thiazol derivatives can have significant antidepressant and anticonvulsant effects. In studies, compounds similar to “Oprea1_171492” demonstrated a higher percentage decrease in immobility duration compared to fluoxetine, a well-known antidepressant. Additionally, some derivatives showed promising anticonvulsant effects with protective indices comparable to phenobarbital or valproate .
Anti-Inflammatory and Analgesic Activities
Thiazole derivatives are also explored for their anti-inflammatory and analgesic effects. Compounds like meloxicam, which contain a thiazole ring, are used as anti-inflammatory drugs. The structural features of thiazoles contribute to their ability to modulate inflammatory responses and provide pain relief .
Antidiabetic Activity
The thiazole nucleus is present in several antidiabetic drugs. These compounds can act on different targets within the body to help regulate blood glucose levels. The versatility of the thiazole ring allows for the synthesis of various derivatives that can be optimized for enhanced antidiabetic activity .
Neuroprotective and Cognitive Enhancing Effects
Thiazole derivatives have been investigated for their neuroprotective properties and their potential to enhance cognitive functions. Some compounds have shown promise in the treatment of neurodegenerative diseases like Alzheimer’s disease, where they may help improve memory and cognitive performance .
Mechanism of Action
Future Directions
properties
IUPAC Name |
3,4,5-trimethoxy-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6S2/c1-21-13-7-6-12(29(5,23)24)10-16(13)28-19(21)20-18(22)11-8-14(25-2)17(27-4)15(9-11)26-3/h6-10H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMBTICMFNSNTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-trimethoxy-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)benzamide |
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